molecular formula C22H25N5O3S2 B2797349 N-(furan-2-ylmethyl)-2-((5-(4-(2-(m-tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1207028-33-8

N-(furan-2-ylmethyl)-2-((5-(4-(2-(m-tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2797349
CAS No.: 1207028-33-8
M. Wt: 471.59
InChI Key: PGUSHBHKBGSDHE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((5-(4-(2-(m-tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N5O3S2 and its molecular weight is 471.59. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-2-((5-(4-(2-(m-tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, a piperazine moiety, and a thiadiazole structure. Its chemical formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The thiadiazole ring is known for its ability to interact with enzymes involved in cancer cell proliferation. For instance, studies have shown that thiadiazole derivatives can inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells .
  • Antioxidant Activity : Compounds containing furan rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage .

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)18PARP inhibition
Compound BA549 (lung cancer)25Induction of apoptosis
This compoundTBDTBD

The specific IC50 values for N-(furan-2-ylmethyl)-2... are still under investigation but are expected to be in a similar range based on structural activity relationships observed in related compounds.

Neuroprotective Effects

Recent studies suggest that compounds with similar structures may also exhibit neuroprotective effects. For instance, certain derivatives were shown to inhibit neuroinflammation and protect neuronal cells from β-amyloid-induced toxicity . This suggests that N-(furan-2-ylmethyl)-2... could potentially be explored for treating neurodegenerative diseases.

Case Studies

  • Breast Cancer Study : A study evaluated the effects of thiadiazole derivatives on MCF-7 cells, revealing significant inhibition of cell viability at concentrations comparable to established chemotherapeutics like Olaparib. The mechanism was linked to enhanced apoptosis markers such as cleaved PARP and increased CASPASE 3/7 activity .
  • Neuroprotection in Alzheimer's Models : Another investigation into related compounds demonstrated their ability to cross the blood-brain barrier and reduce neuroinflammatory markers in animal models of Alzheimer's disease. This highlights the potential for developing therapeutic agents targeting both cancer and neurodegenerative disorders .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[4-[2-(3-methylphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S2/c1-16-4-2-5-17(12-16)13-20(29)26-7-9-27(10-8-26)21-24-25-22(32-21)31-15-19(28)23-14-18-6-3-11-30-18/h2-6,11-12H,7-10,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUSHBHKBGSDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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